molecular formula C16H24BrNO5 B4042092 [4-(4-bromo-2,6-dimethylphenoxy)butyl]dimethylamine oxalate

[4-(4-bromo-2,6-dimethylphenoxy)butyl]dimethylamine oxalate

Cat. No.: B4042092
M. Wt: 390.27 g/mol
InChI Key: JKKTVHLWFRICPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-bromo-2,6-dimethylphenoxy)butyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C16H24BrNO5 and its molecular weight is 390.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.08379 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Effects and DNA/Protein Binding

Dinuclear gold(III) oxo complexes with bipyridyl ligands, showcasing general formulas such as [Au2(N,N)2(μ-O)2][PF6]2, were investigated for their potential cytotoxic and anticancer agents. These complexes exhibited moderate cytotoxic properties and displayed significant reactivity towards model proteins and DNA, indicating a potential application in cancer therapy and biochemical research (Casini et al., 2006).

Catalysis and Synthesis Applications

  • Hydroxylation of Organic Substrates: Aryl benzyl selenoxides were used as catalysts for the bromination of organic substrates using sodium bromide and hydrogen peroxide, suggesting applications in synthetic chemistry for the modification of organic compounds (Goodman & Detty, 2004).
  • Aminocarbonylations of Aryl Bromides: Dimethylformamide (DMF) served as a carbon monoxide and dimethylamine source in palladium-catalyzed aminocarbonylations, indicating its utility in facilitating complex organic syntheses (Wan et al., 2002).
  • Hydroxylation of (Hetero)aryl Halides: The catalytic system of Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide demonstrated effectiveness in hydroxylating (hetero)aryl halides under mild conditions, offering a method for introducing hydroxyl groups into various aromatic compounds (Xia et al., 2016).

Kinetic Parameters and Synthesis of Deuterium Labeled Derivatives

  • Kinetic Parameters for Oxyacyl Radicals: N,S-Dimethyldithiocarbamyl oxalates were utilized as precursors for determining kinetic parameters for oxyacyl radicals, highlighting their importance in understanding radical behaviors in chemical reactions (Kyne & Schiesser, 2014).
  • Synthesis of Deuterium Labeled Phenethylamine Derivatives: The synthesis of deuterium-labeled phenethylamine derivatives for use as internal standards in GC-MS assays underscores the role of such compounds in analytical chemistry for precise measurement and drug analysis (Xu & Chen, 2006).

Properties

IUPAC Name

4-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO.C2H2O4/c1-11-9-13(15)10-12(2)14(11)17-8-6-5-7-16(3)4;3-1(4)2(5)6/h9-10H,5-8H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKTVHLWFRICPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCN(C)C)C)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-bromo-2,6-dimethylphenoxy)butyl]dimethylamine oxalate
Reactant of Route 2
[4-(4-bromo-2,6-dimethylphenoxy)butyl]dimethylamine oxalate
Reactant of Route 3
[4-(4-bromo-2,6-dimethylphenoxy)butyl]dimethylamine oxalate
Reactant of Route 4
Reactant of Route 4
[4-(4-bromo-2,6-dimethylphenoxy)butyl]dimethylamine oxalate
Reactant of Route 5
Reactant of Route 5
[4-(4-bromo-2,6-dimethylphenoxy)butyl]dimethylamine oxalate
Reactant of Route 6
Reactant of Route 6
[4-(4-bromo-2,6-dimethylphenoxy)butyl]dimethylamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.